Lipophilicity Reduction vs. Ethyl Ester Analog
The methyl ester derivative exhibits substantially lower computed lipophilicity compared to its direct ethyl ester analog when evaluated on the same computational platform . This difference is critical for medicinal chemistry programs where lower LogP is associated with improved aqueous solubility, reduced plasma protein binding, and mitigated CYP450 inhibition risk. A ΔLogP of –0.3901 represents a meaningful shift in the physicochemical property space that can influence oral bioavailability predictions.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8572 |
| Comparator Or Baseline | Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate (CAS 1427380-27-5): LogP = 1.2473 |
| Quantified Difference | ΔLogP = –0.3901 (methyl ester is 31% less lipophilic) |
| Conditions | Same computational method and platform (leyan.com); both compounds evaluated using identical calculation algorithms |
Why This Matters
For procurement decisions in lead optimization programs, the methyl ester provides a lower-logP starting point that can simplify downstream ADME optimization without requiring additional synthetic steps to reduce lipophilicity.
